![molecular formula C20H28N6O4S B2671714 4-methoxy-3-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034472-24-5](/img/structure/B2671714.png)
4-methoxy-3-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
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Description
4-methoxy-3-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H28N6O4S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-3-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-3-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Enzyme Inhibition Properties
Compounds incorporating 1,3,5-triazine motifs and benzenesulfonamide structures have been explored for their antioxidant properties and potential to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and various pigmentation disorders. The study by Lolak et al. (2020) demonstrated that these compounds exhibit moderate antioxidant activities and significant inhibitory effects on AChE and BChE, suggesting potential therapeutic applications in managing oxidative stress and enzyme-related disorders (Lolak et al., 2020).
Carbonic Anhydrase Inhibition for Cancer Therapy
Another research focus is the inhibition of carbonic anhydrase IX (CA IX), a target for anticancer therapy. Ureido benzenesulfonamides incorporating triazine moieties have shown potent inhibition of CA IX, an enzyme involved in tumor growth and metastasis. Lolak et al. (2019) highlighted compounds with sub-nanomolar inhibition potency, suggesting their potential as selective and potent inhibitors for cancer treatment applications (Lolak et al., 2019).
Antibacterial Activity
The synthesis and evaluation of compounds with triazine and benzothiazole structures have revealed antibacterial activities. Vartale et al. (2008) and other studies have demonstrated that these compounds can effectively combat bacterial infections, pointing towards their potential in developing new antimicrobial agents (Vartale et al., 2008).
properties
IUPAC Name |
4-methoxy-3-methyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O4S/c1-15-13-16(5-6-17(15)29-2)31(27,28)21-14-18-22-19(25-7-3-4-8-25)24-20(23-18)26-9-11-30-12-10-26/h5-6,13,21H,3-4,7-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJABFUIGZBIDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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